1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-[(Oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound with the molecular formula C10H17BN2O2. This compound is known for its unique structure, which includes an oxetane ring and a boronic ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Introduction of the Boronic Ester Group: The boronic ester group is added via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid or ester with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(Oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(Oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The oxetane ring provides stability and rigidity to the molecule, enhancing its reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the oxetane ring.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar boronic ester group but has a different aromatic ring structure.
Uniqueness
1-[(Oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both the oxetane ring and the boronic ester group. This combination provides distinct reactivity and stability, making it valuable in various chemical and biological applications .
Biological Activity
1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazole ring and an oxetane group. Its molecular formula is C13H21BN2O3, with a molecular weight of 264.13 g/mol. This compound has garnered attention in pharmacology due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetramethyl-1,3,2-dioxaborolane moiety, which is notable for its versatility in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. The presence of the oxetane ring and boron-containing group enhances its reactivity and stability in biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a potential inhibitor of specific enzymes involved in disease pathways. Interaction studies are essential to elucidate these mechanisms further.
Case Studies
Research has indicated that compounds with similar structures exhibit significant biological activities:
- Antiviral Activity : A related pyrazolo[1,5-a]pyrimidine scaffold has shown promise as a CSNK2 inhibitor with antiviral properties against β-coronaviruses. This suggests that this compound may also possess antiviral capabilities due to structural similarities .
- Enzyme Inhibition : The compound's unique structure allows it to potentially inhibit kinases or other enzymes critical for cellular signaling pathways. For instance, structural modifications have been shown to enhance the potency and selectivity of similar pyrazole derivatives against specific protein targets .
Toxicological Profile
The safety profile of this compound needs thorough investigation. Preliminary data indicate potential irritant properties (H302 and H315 classifications) when exposed to skin or ingested . Further toxicological studies are necessary to assess long-term effects and safety margins in therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes comparisons with structurally similar compounds:
Compound Name | Structural Features | Similarity | Unique Biological Activity |
---|---|---|---|
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole | Methyl instead of oxetane | 0.91 | Varies in enzyme inhibition |
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole | Ethyl and dimethyl substitutions | 0.90 | Altered pharmacokinetics |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan -2-y)-1H-pyrazole | Methyl at position three | 0.86 | Different reactivity patterns |
These comparisons illustrate how variations in substituents can significantly influence chemical behavior and biological activity while maintaining core structural features common to pyrazoles and boron-containing compounds.
Properties
Molecular Formula |
C13H21BN2O3 |
---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
1-(oxetan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)9-11-5-6-17-11/h7-8,11H,5-6,9H2,1-4H3 |
InChI Key |
DFEHGJDKLCNTOM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCO3 |
Origin of Product |
United States |
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